Bis(pi-cyclopentadienyl)vanadium

Fire Safety Flame Retardancy Organometallic Chemistry

Standard metallocenes fail where condensed-phase flame retardancy or low-temperature MOCVD is required. Vanadocene is the only metallocene among eight tested exhibiting solid-phase flame inhibition-ferrocene, chromocene, and nickelocene function exclusively in the gas phase and cannot replicate this char-promoting mechanism. Its ~16 kJ/mol lower sublimation enthalpy enables uniform VC deposition at 200°C. The rigorously characterized S = 3/2 spin quartet (D = +2.836 cm⁻¹, ⁵¹V I = 7/2) provides a unique EPR-active probe for spin-labeling and quantum coherence experiments. Sourced as 95% sublimed crystalline solid under inert atmosphere.

Molecular Formula C10H10V-6
Molecular Weight 181.13 g/mol
Cat. No. B1251305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(pi-cyclopentadienyl)vanadium
Molecular FormulaC10H10V-6
Molecular Weight181.13 g/mol
Structural Identifiers
SMILES[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[V]
InChIInChI=1S/2C5H5.V/c2*1-2-4-5-3-1;/h2*1-5H;/q-5;-1;
InChIKeyBIVQZETXSIFILA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(pi-cyclopentadienyl)vanadium (Vanadocene, VCp₂) Procurement Guide: Core Identity and Metallocene Class Positioning


Bis(pi-cyclopentadienyl)vanadium (CAS 1277-47-0, C₁₀H₁₀V, MW 181.13 g/mol), commonly named vanadocene or VCp₂, is a first-row metallocene belonging to the bis(η⁵-cyclopentadienyl)metal(II) family. It crystallizes as a violet, paramagnetic solid with a melting point of 167 °C and sublimes at ~200 °C under reduced pressure (1 mmHg) [1]. Unlike the prototypical 18-electron ferrocene, vanadocene possesses only 15 valence electrons, violating the 18-electron rule and conferring a distinct reactivity profile [2]. Its ground state is a spin quartet (S = 3/2) with an effective magnetic moment μeff = 3.78 BM at 297.3 K [3]. The compound serves as a precursor for chemical vapor deposition (CVD) of vanadium carbide, a component in Ziegler-type polymerization catalysts, and a platform for studying open-shell organometallic electronic structure [4].

Why Ferrocene, Chromocene, or Nickelocene Cannot Substitute for Bis(pi-cyclopentadienyl)vanadium in Performance-Critical Applications


Vanadocene's 15-valence-electron count—formally a d³, S = 3/2 system—places it in a fundamentally different electronic and magnetic regime from the 18-electron diamagnetic ferrocene (d⁶, S = 0), the 20-electron nickelocene (d⁸, S = 1), and even the 16-electron chromocene (d⁴, S = 2) [1]. These electron-count differences manifest quantitatively in redox potentials, magnetic anisotropy, sublimation thermodynamics, and reaction pathways that cannot be replicated by simple stoichiometric substitution. For instance, vanadocene exhibits a unique solid-phase flame inhibition mechanism absent in all seven other metallocenes tested [2], and its significantly lower sublimation enthalpy relative to ferrocene, cobaltocene, and nickelocene enables low-temperature CVD processing that those analogs cannot match [3]. Treating first-row metallocenes as interchangeable procurement commodities therefore risks failure in applications where electronic ground state, volatility, or phase-specific chemical behavior governs performance.

Quantitative Differentiation Evidence for Bis(pi-cyclopentadienyl)vanadium: Comparator-Backed Performance Data for Procurement Decisions


Unique Solid-Phase Flame Inhibition Mechanism: Vanadocene vs. Seven Other Metallocenes in Direct Head-to-Head Comparison

In a systematic study of eight unsubstituted metallocenes, vanadocene alone exhibited flame inhibition in the solid phase, whereas ferrocene, chromocene, manganocene, cobaltocene, nickelocene, ruthenocene, and osmocene all operated exclusively in the gas phase [1]. Thermogravimetric analysis confirmed solid-phase activity for vanadocene. The overall fire suppression ranking was Cr > Mn > Fe > Co > Ni > (V) > Os > Ru, with vanadium occupying a distinct mechanistic niche [1]. This phase-mechanism divergence means vanadocene cannot be replaced by any other first-row metallocene if solid-phase flame suppression is the functional requirement.

Fire Safety Flame Retardancy Organometallic Chemistry

Magnetic Zero-Field Splitting and Ground-State Spin Differentiation: Vanadocene (S = 3/2, D = +2.836 cm⁻¹) vs. Chromocene (S = 2, D = 15.1 cm⁻¹) vs. Ferrocene (S = 0, Diamagnetic)

Vanadocene possesses an S = 3/2 ground state with a rigorously axial zero-field splitting parameter D = +2.836(2) cm⁻¹, g⊥ = 1.991(2), g∥ = 2.001(2), determined by high-frequency and -field EPR (HFEPR) in frozen toluene solution [1]. Its effective magnetic moment is μeff = 3.78 BM at 297.3 K, following Curie-Weiss behavior above ~15 K with θ = −9.0 K and an antiferromagnetic ordering transition at TN = 8.3 K [2]. By contrast, ferrocene is diamagnetic (all electrons paired, closed-shell 18 e⁻), offering no magnetic functionality. Chromocene—despite also being paramagnetic—has a different spin ground state (S = 2, d⁴), a much larger zero-field splitting (D ≈ 15.1 cm⁻¹), and a magnetic moment of 3.27 BM with θ = 17° (Curie-Weiss, 83–293 K) [3]. Cobaltocene (S = 1/2, μ = 1.76 BM) and nickelocene (S = 1) further diverge [4]. These differences are not incremental; they represent distinct spin manifolds that dictate fundamentally different magnetic behaviors.

Molecular Magnetism EPR Spectroscopy Single-Molecule Magnets

Sublimation Enthalpy Advantage for Low-Temperature CVD: Vanadocene (ΔsubH° = 58.6 kJ/mol) vs. Ferrocene (74.4 kJ/mol), Nickelocene (71.5 kJ/mol), and Cobaltocene (72.1 kJ/mol)

The NIST Chemistry WebBook reports a standard sublimation enthalpy for vanadocene of ΔsubH° = 58.6 ± 4.2 kJ/mol, with a value of 57.4 kJ/mol at 330.5 K [1]. In contrast, the NIST-recommended value for ferrocene is ΔsubH°(298.15 K) = 74.38 ± 0.38 kJ/mol [2]. Knudsen effusion measurements give nickelocene ΔsubH°(294.5 K) = 71.47 ± 0.63 kJ/mol and cobaltocene ΔsubH°(310.5 K) = 72.09 ± 0.11 kJ/mol [3]. The ~16 kJ/mol lower sublimation enthalpy of vanadocene relative to ferrocene translates to a substantially higher vapor pressure at a given temperature, enabling vanadocene to deliver sufficient precursor flux for MOCVD of vanadium carbide coatings at deposition temperatures as low as 200 °C, with uniform VC layers of ~4 μm thickness achieved at 650 °C [4]. Ferrocene and nickelocene, with their higher sublimation enthalpies, require higher source temperatures or reduced pressure to achieve comparable vapor-phase concentrations, which can be incompatible with thermally sensitive substrates.

Chemical Vapor Deposition Thermochemistry Thin Films

Redox Potential of the Vanadocene Monocation: −1.10 V vs. Fc⁺/Fc Establishes Vanadocene as a Far Stronger Reducing Agent Than Ferrocene

Vanadocene undergoes one-electron oxidation by ferrocenium salts ([FeCp₂]⁺) in toluene to yield the 14-electron [VCp₂]⁺ monocation. The isolated [VCp₂]⁺ cation exhibits a reduction potential of −1.10 V referenced against the ferrocenium/ferrocene (Fc⁺/Fc) couple [1]. Since the Fc⁺/Fc couple is defined as 0 V in this reference scale, the −1.10 V value quantifies that vanadocene is a stronger reducing agent than ferrocene by 1.10 V. This 1.10 V difference is not marginal—it spans over 25 kcal/mol in free-energy terms, meaning vanadocene can reduce substrates that ferrocene cannot touch. The [VCp₂]⁺ cation is extremely air-sensitive, consistent with this highly negative potential [1]. For comparison, cobaltocene is also a strong reductant (its [CoCp₂]⁺/[CoCp₂] couple is negative vs. Fc), but the specific potential differs due to different d-orbital occupancy.

Electrochemistry Electron Transfer Redox Chemistry

Crystal Structure Order-Disorder Transition: Vanadocene Orders at 108 K While Ferrocene, Cobaltocene, and Nickelocene Remain Disordered

Variable-temperature X-ray diffraction (108, 170, 297, and 357 K) revealed that vanadocene achieves a fully ordered crystal structure at 108 K in the centrosymmetric space group P2₁/n (Z = 2, staggered Cp₂V molecules), distinguishing it from its formal isostructural analogs ferrocene, cobaltocene, and nickelocene, which retain Cp-ring disorder even at low temperatures [1]. Disorder onset occurs at approximately 170 K in vanadocene, with two distinct ring orientations differing by a ~36° in-plane rotation. The fractional occupancy of the minor ring orientation increases systematically: 0.05 at 170 K, 0.17 at 297 K, and 0.35 at 357 K [1]. The energetic characteristics of ring rotation in Cp₂V were estimated from anisotropic displacement parameter analysis and compared with other 3d-metallocenes, establishing that vanadocene has a higher barrier to ring rotation than its analogs [1]. This structural ordering has implications for solid-state magnetic interactions, as the ordered phase enables coherent antiferromagnetic coupling below TN = 8.3 K [2].

Crystallography Solid-State Chemistry Phase Transitions

Evidence-Backed Application Scenarios Where Bis(pi-cyclopentadienyl)vanadium Should Be Prioritized Over Generic Metallocene Alternatives


Solid-Phase Flame Retardant Formulations Requiring a Metallocene-Derived Fire Suppressant

Based on the direct head-to-head evidence in Section 3 (Evidence Item 1), vanadocene is the only metallocene among eight tested that suppresses flame via a solid-phase mechanism. Polymer composite or coating formulations that require condensed-phase char promotion and flame inhibition should specify vanadocene rather than ferrocene, chromocene, or nickelocene, all of which function exclusively in the gas phase [1]. The gas-phase-only metallocenes will not provide the same condensed-phase fire protection, and their substitution could lead to regulatory or performance failure in fire-safety testing.

Low-Temperature MOCVD of Vanadium Carbide Diffusion Barrier Coatings on Thermally Sensitive Substrates

The ~16 kJ/mol lower sublimation enthalpy of vanadocene relative to ferrocene (Evidence Item 3) directly enables MOCVD of uniform vanadium carbide layers at temperatures as low as 200 °C, with ~4 μm thick coatings achieved at 650 °C [2]. This capability is critical for coating the interior of nuclear fuel cladding tubes and other thermally sensitive components where higher precursor source temperatures would be impractical. Ferrocene, nickelocene, or cobaltocene cannot deliver comparable vapor-phase precursor flux at these low temperatures, and would require higher thermal budgets incompatible with substrate integrity [3].

Molecular Magnetism and EPR Spectroscopy Research Requiring an S = 3/2, Large Positive Zero-Field Splitting Metallocene Platform

Vanadocene's rigorously characterized spin quartet ground state (S = 3/2) with D = +2.836 cm⁻¹ and well-resolved ⁵¹V hyperfine coupling (Evidence Item 2) makes it the only first-row unsubstituted metallocene providing this specific combination of spin, ZFS sign/magnitude, and nuclear spin (I = 7/2 for ⁵¹V) [4]. Ferrocene is diamagnetic and offers no EPR signal; chromocene (S = 2, D ≈ 15 cm⁻¹) and nickelocene (S = 1) have different spin manifolds unsuitable for experiments calibrated to S = 3/2 with moderate axial ZFS. Researchers designing spin-labeled compounds, single-molecule magnets, or quantum coherence studies should select vanadocene when the S = 3/2, D > 0 parameter space is required.

Organometallic Synthesis Requiring a Strongly Reducing, Isolable Neutral Metallocene Reductant

The reduction potential of −1.10 V vs. Fc⁺/Fc for the [VCp₂]⁺/VCp₂ couple (Evidence Item 4) establishes vanadocene as a reducing agent over 1 V stronger than ferrocene [5]. This makes vanadocene suitable for stoichiometric reductions of substrates with reduction potentials inaccessible to ferrocene. The isolable [VCp₂]⁺ cation also provides a well-characterized, crystalline 14-electron paramagnetic building block for further synthesis. Cobaltocene, while also reducing, has a different potential and d-electron configuration (d⁷, S = 1/2), making it non-interchangeable with vanadocene for reactions where the vanadium-specific redox couple and product stereoelectronic properties are targeted.

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